molecular formula C25H17N3O6S B2817808 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-76-7

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2817808
CAS No.: 851947-76-7
M. Wt: 487.49
InChI Key: SVILFNUMMADCIL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core substituted with a 2-oxo-2H-chromene-3-carboxamido group, a phenyl ring, and an ethyl ester moiety. The chromene carboxamido group introduces additional hydrogen-bonding capacity and π-conjugation, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

ethyl 4-oxo-5-[(2-oxochromene-3-carbonyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O6S/c1-2-33-25(32)20-17-13-35-22(19(17)23(30)28(27-20)15-9-4-3-5-10-15)26-21(29)16-12-14-8-6-7-11-18(14)34-24(16)31/h3-13H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVILFNUMMADCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to a class of bioactive molecules known for their diverse biological activities. This compound combines structural motifs from chromenes and thieno[3,4-d]pyridazines, which are known for their potential therapeutic effects.

Chemical Structure

The compound features several key structural components:

  • Chromene Core : A bicyclic structure that is prevalent in many natural products and synthetic compounds.
  • Thieno[3,4-d]pyridazine Ring : This heterocyclic moiety contributes to the compound's unique biological properties.

The molecular formula is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, and its molecular weight is approximately 328.33 g/mol.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the chromene and thiazole rings enhances their interaction with microbial targets.
  • Anticancer Properties : Some studies have reported that related compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways associated with tumor growth.
  • Anti-inflammatory Effects : Compounds containing the thieno[3,4-d]pyridazine structure have been investigated for their ability to reduce inflammation in various models.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various derivatives of chromene-based compounds, highlighting that those with thiazole substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Anticancer Mechanism Investigation :
    • Research focused on a related compound demonstrated its ability to inhibit topoisomerase II, leading to increased DNA damage in cancer cells. This mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent .
  • Anti-inflammatory Activity Assessment :
    • In vivo studies showed that derivatives reduced edema in animal models of inflammation. The compounds decreased pro-inflammatory cytokine levels, indicating their potential as therapeutic agents in inflammatory diseases .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation.
  • Receptor Modulation : Possible modulation of cell surface receptors involved in apoptosis and cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialChromene derivativesEffective against S. aureus, E. coli
AnticancerThieno[3,4-d]pyridazinesInduction of apoptosis in cancer cells
Anti-inflammatoryRelated thiazole compoundsReduced edema and cytokine levels

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties:
The thieno[3,4-d]pyridazine structure has been associated with anticancer activity. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells. Ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may serve as a lead compound for developing novel anticancer therapies .

Anti-inflammatory Effects:
The compound's potential anti-inflammatory properties are also being explored. Research on related compounds has indicated that they can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Synthetic Applications

Building Block for Heterocyclic Compounds:
this compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the synthesis of new heterocyclic compounds with tailored properties .

Reactivity in Organic Synthesis:
The compound's reactivity profile makes it suitable for various organic transformations, including cycloadditions and nucleophilic substitutions. These reactions can yield a range of derivatives useful in medicinal chemistry and material science .

Material Science Applications

Polymer Chemistry:
Due to its unique structure, this compound may find applications in polymer chemistry. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .

Dyes and Pigments:
The chromene component of the compound suggests potential applications in dye chemistry. Chromenes are known for their vibrant colors and could be utilized in developing new dyes or pigments with specific absorption characteristics .

Case Studies and Research Findings

Study Focus Findings
Ding et al. (2004)Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains by thienopyrimidine derivatives similar to the target compound.
Modica et al. (2004)Anticancer PropertiesExplored the apoptotic effects of thienopyridazine derivatives on cancer cell lines, indicating potential therapeutic uses.
Panico et al. (2001)Anti-inflammatory ActivityInvestigated structural analogs showing modulation of inflammatory responses in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • Structural Differences :
    • The 2-oxo-2H-chromene-3-carboxamido group in the target compound is replaced by a 3-phenylpropanamido moiety.
    • The phenyl substituent at position 3 in the target compound is substituted with a 4-(trifluoromethyl)phenyl group.
  • The 3-phenylpropanamido chain lacks the conjugated chromene system, reducing π-π stacking interactions but improving flexibility for binding to hydrophobic pockets.

Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

  • Structural Differences: The 2-oxo-2H-chromene-3-carboxamido group is replaced by an amino substituent at position 3. The phenyl ring at position 3 is substituted with a 4-aminophenyl group.
  • Functional Implications: The amino groups enhance hydrogen-bonding capacity, which may improve solubility and target engagement but reduce lipophilicity.

Pyrimidinone Derivatives (e.g., Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

  • Structural Differences: The thieno-pyridazine core is replaced by a tetrahydropyrimidine ring. Substitutions include chloro, methyl, and phenyl groups.
  • Functional Implications: Pyrimidinones are associated with antibacterial and antihypertensive activities, suggesting divergent biological targets compared to thieno-pyridazines.

Key Comparative Data Table

Compound Core Structure Key Substituents Potential Pharmacological Relevance
Target Compound Thieno[3,4-d]pyridazine 2-Oxo-2H-chromene-3-carboxamido, phenyl, ethyl ester Kinase inhibition, anticancer (inferred)
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 3-Phenylpropanamido, 4-(trifluoromethyl)phenyl Enhanced metabolic stability
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 5-Amino, 4-aminophenyl Improved solubility, H-bond donors
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 5-Chloro, 3-methyl, phenyl Antibacterial, antihypertensive

Research Findings and Limitations

  • Structural Analysis Tools : Crystallographic studies on analogous compounds (e.g., ) rely on software such as SHELX for refinement and WinGX for data processing . These tools ensure accurate determination of hydrogen-bonding patterns and molecular packing, critical for understanding structure-activity relationships.
  • Gaps in Data: No direct studies on the target compound’s bioactivity, solubility, or stability were identified.
  • Synthetic Challenges : The chromene-carboxamido group’s conjugation may complicate synthesis due to steric hindrance or reactivity, unlike simpler amide substituents in and .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the thieno[3,4-d]pyridazine core, followed by amidation with 2-oxo-2H-chromene-3-carboxylic acid. Key steps include:

  • Amidation : Requires coupling agents like EDC/HOBt under inert conditions to avoid side reactions.
  • Cyclization : Refluxing in toluene or dichloromethane with acetic acid as a catalyst improves cyclization efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of byproducts. Monitoring via TLC or HPLC is critical for purity assessment .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
  • HPLC : Quantifies purity (>95% is typical for pharmacological studies) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

  • Enzyme Inhibition : Assays targeting kinases or proteases (e.g., fluorescence-based assays) to identify inhibitory activity.
  • Cytotoxicity : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chromene or phenyl groups) affect bioactivity?

Substituents influence electronic properties and steric interactions, altering target binding. Examples include:

SubstituentPositionEffect on BioactivityReference
Fluoro Phenyl ringEnhances metabolic stability and receptor affinity via hydrophobic interactions .
Methoxy Chromene ringIncreases solubility but may reduce membrane permeability .
Nitro BenzamideBoosts oxidative reactivity but risks toxicity .

Structure-Activity Relationship (SAR) studies should employ iterative synthesis and computational modeling (e.g., molecular docking) .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Contradictions often arise from pharmacokinetic (PK) challenges:

  • Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
  • Solubility : Measure logP values; formulations with cyclodextrins or PEGylation may improve bioavailability .
  • Tissue Distribution : Radiolabeled compound tracking in animal models clarifies biodistribution .

Q. What computational strategies predict binding modes with biological targets?

Advanced methods include:

  • Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over time (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes due to substituent modifications .
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing dose-response discrepancies in biological assays?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For outliers:

  • Grubbs’ Test : Identifies statistically significant outliers.
  • ANOVA : Compares multiple experimental groups (e.g., substituent variants) .

Q. How can synthetic routes be scaled without compromising yield?

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management .
  • DoE (Design of Experiments) : Optimizes parameters like temperature, solvent ratio, and catalyst loading .

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